molecular formula C20H14O7 B1204279 Pachyrrhizone

Pachyrrhizone

Cat. No.: B1204279
M. Wt: 366.3 g/mol
InChI Key: RZZBXVGBWLOHHV-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pachyrrhizone is a natural rotenoid compound isolated from the seeds of the plant Pachyrhizus erosus , also known as the yam bean or jicama . This compound is part of a class of phytochemicals that have garnered significant research interest due to their diverse biological activities. Recent phytochemical investigations have identified this compound in studies focusing on the cytotoxic constituents of P. erosus seeds, highlighting its relevance in natural product research . The primary research value of this compound lies in its documented cytotoxic properties. Studies on extracts of Pachyrhizus erosus seeds, which contain this compound, have demonstrated strong inhibitory activities against various cancer cell lines, underscoring its potential in pharmacological and anticancer research . As a rotenoid, its mechanism of action is of great interest in understanding plant-derived bioactive compounds. Researchers utilize this compound as a standard in phytochemical profiling and in explorations of structure-activity relationships (SAR) within the rotenoid class to elucidate the structural features critical for biological potency . This product is supplied for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

(1S,13S)-16-methoxy-5,7,11,14,18-pentaoxahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-2,4(8),9,15(23),16,19,21-heptaen-24-one

InChI

InChI=1S/C20H14O7/c1-22-20-18-9(2-3-23-18)4-11-17(21)16-10-5-13-14(26-8-25-13)6-12(10)24-7-15(16)27-19(11)20/h2-6,15-16H,7-8H2,1H3/t15-,16+/m1/s1

InChI Key

RZZBXVGBWLOHHV-CVEARBPZSA-N

SMILES

COC1=C2C(=CC3=C1OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C=CO2

Isomeric SMILES

COC1=C2C(=CC3=C1O[C@@H]4COC5=CC6=C(C=C5[C@@H]4C3=O)OCO6)C=CO2

Canonical SMILES

COC1=C2C(=CC3=C1OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C=CO2

Origin of Product

United States

Advanced Methodologies for Pachyrrhizone Isolation and Purity Assessment

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for separating pachyrrhizone from the complex mixture of phytochemicals present in plant extracts. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable tools for both the isolation and the assessment of purity. plantaedb.com

High-Performance Liquid Chromatography is a premier technique for the purification and quantification of this compound. Researchers frequently utilize reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, for the separation of isoflavonoids and rotenoids. plantaedb.com

In a typical workflow, a crude or partially purified plant extract is subjected to preparative or semi-preparative HPLC. plantaedb.com This allows for the isolation of individual compounds in sufficient quantities for structural analysis. The separation is optimized by adjusting the mobile phase composition, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

For purity assessment and quantification, analytical HPLC is employed, often coupled with a Diode Array Detector (DAD). plantaedb.com This setup not only separates the compounds but also provides preliminary UV spectral data, aiding in peak identification. Ultra-High-Performance Liquid Chromatography (UHPLC), a more advanced form of HPLC, offers higher resolution and faster analysis times, and has been successfully used for the analysis of related rotenoids.

Table 1: Representative HPLC Parameters for Rotenoid Analysis

Parameter Description
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Detection Diode Array Detector (DAD) or UV Detector
Flow Rate 1.0 mL/min

| Application | Analytical Quantification and Purity Assessment |

Thin-Layer Chromatography is a versatile, rapid, and cost-effective technique used extensively during the isolation of this compound. It is primarily used to monitor the progress of separation from more extensive chromatographic methods like column chromatography and to determine the optimal solvent systems for separation.

Analysts apply fractions of the extract onto a TLC plate, typically coated with silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. Compounds separate based on their affinity for the stationary and mobile phases. The separated spots are visualized under UV light (often at 254 nm), where fluorescent compounds appear or quench the plate's fluorescence. Chemical staining, for instance by spraying with phosphomolybdic acid followed by heating, can also be used for detection.

Furthermore, preparative TLC (pTLC) can be employed to isolate milligram quantities of this compound by using thicker plates and applying the sample as a band rather than a spot.

Table 2: Typical TLC System for this compound Analysis

Parameter Description
Stationary Phase Silica Gel 60 F254
Mobile Phase (Eluent) Chloroform (B151607):Methanol mixtures (e.g., 9:1 or 19:1)
Visualization UV light (254 nm) quenching; chemical spray reagents

| Application | Monitoring fractions, purity checks, preparative isolation |

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic and Spectrometric Methods for Comprehensive Structural Elucidation

Once this compound is isolated in a pure form, its chemical structure must be unequivocally determined. This is achieved through a suite of powerful spectroscopic and spectrometric methods that probe the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds like this compound. Through various NMR experiments, chemists can determine the carbon-hydrogen framework of the molecule. The primary experiments used are Proton (¹H) and Carbon-13 (¹³C) NMR.

¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. msu.edu ¹³C NMR provides a signal for each unique carbon atom in the molecule, revealing the size and symmetry of the carbon skeleton. bhu.ac.in Advanced 2D-NMR techniques are then used to establish the exact connectivity between atoms. Studies on the chemical constituents of Pachyrhizus erosus have reported the full ¹H and ¹³C-NMR assignments for this compound, confirming its complex polycyclic structure. plantaedb.com

Table 3: General ¹H and ¹³C NMR Chemical Shift (δ) Ranges for Key Functional Groups in this compound

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons (Ar-H) 6.5 - 8.0 100 - 150
Methoxy (B1213986) Protons (-OCH₃) 3.7 - 4.0 55 - 65
Methylene Protons (-O-CH₂-O-) 5.8 - 6.0 ~95 - 105
Aliphatic Protons (CH, CH₂) 3.5 - 5.5 40 - 80

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about a molecule's weight and elemental composition. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable. plantaedb.com

HRMS can measure the mass of a molecule with extremely high accuracy (to several decimal places). bhu.ac.in This allows for the unambiguous determination of the elemental formula of the compound. The experimentally measured exact mass is compared to the calculated mass for a proposed formula, and a close match provides strong evidence for that formula. This technique has been used to confirm the molecular formula of this compound as C₂₀H₁₄O₇. plantaedb.com

Table 4: Molecular Characterization Data for this compound

Parameter Value Source
Molecular Formula C₂₀H₁₄O₇ libretexts.org
Average Mass 366.322 Da libretexts.org
Monoisotopic (Exact) Mass 366.07395 Da libretexts.org

| Confirmation Method | High-Resolution Mass Spectrometry (HRMS) | plantaedb.com |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption is caused by electronic transitions within the molecule, particularly in systems with conjugated double bonds, known as chromophores.

The structure of this compound contains multiple aromatic rings and a conjugated carbonyl group, which constitute a significant chromophore system. The UV-Vis spectrum of this compound, therefore, shows characteristic absorption maxima (λmax). plantaedb.comlibretexts.org The position and intensity of these peaks provide evidence for the conjugated system within the molecule and can be used as a fingerprint for identification when compared with reference spectra. For rotenoids, these characteristic absorptions typically occur in the range of 230-340 nm. msu.edu

Table 5: Expected UV-Vis Absorption Maxima for this compound

Solvent Expected λmax (nm) Chromophore System

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a molecule like this compound is exposed to IR radiation, its bonds stretch and bend, and the absorption of this energy is recorded, generating a unique spectral fingerprint.

An IR spectrum is typically plotted as wavenumber (cm⁻¹) versus percent transmittance. The spectrum is generally divided into two main regions: the functional group region (4000–1300 cm⁻¹) and the fingerprint region (1300–650 cm⁻¹). The functional group region is particularly useful for identifying key structural motifs, as specific bonds have characteristic absorption frequencies. libretexts.org The fingerprint region is more complex but is unique to each molecule, serving as a molecular "fingerprint" for comparison against known standards. libretexts.org

The expected IR absorption frequencies for the primary functional groups in this compound are detailed in the table below.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional Group Bond Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Aromatic Ring C-H Stretch 3100–3000 Medium
Aromatic Ring C=C Stretch 1600–1475 Weak-Medium
Aliphatic C-H Stretch 3000–2850 Medium-Strong
Carbonyl (Ketone) C=O Stretch 1725–1705 Strong
Ether (Aromatic) C-O Stretch 1250-1000 Strong

This table is generated based on standard IR spectroscopy correlation data for the known functional groups present in the this compound molecule. uc.edulibretexts.org

Orthogonal Analytical Approaches for Purity Profiling

Ensuring the purity of a chemical compound like this compound is critical for accurate scientific research. A single analytical method may not be sufficient to detect all potential impurities, especially those that are structurally similar to the main compound or present at very low levels. chromatographyonline.com Orthogonal analytical approaches address this challenge by employing multiple, independent techniques that measure the same attribute based on different chemical or physical principles. nih.gov This strategy provides a more comprehensive and reliable assessment of a compound's purity profile. nih.gov

For complex organic molecules such as isoflavonoids, a combination of chromatographic and spectroscopic methods is a common orthogonal strategy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, capable of separating the target compound from impurities. However, when combined with a detector like Mass Spectrometry (MS), it becomes significantly more powerful. The LC-MS combination allows for the separation of components by HPLC and their subsequent identification based on their mass-to-charge ratio by MS, providing a high degree of confidence in both the identity of the main peak and the characterization of any co-eluting impurities.

Table 2: Orthogonal Analytical Methods for this compound Purity Assessment

Analytical Method Principle of Separation/Detection Purity Aspect Assessed Orthogonal Complement
Reversed-Phase HPLC (RP-HPLC) with UV/PDA Detection Separation based on polarity differences. Detection based on UV absorbance. libretexts.org Detection and quantification of process-related impurities and degradation products. LC-MS; Chiral HPLC
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass-based detection of ions. Identification of unknown impurities and confirmation of molecular weight. Quantitative NMR (qNMR)

Biosynthetic Pathways and Genetic Regulation of Pachyrrhizone

Proposed Precursor Metabolism and Enzymatic Transformations in Rotenoid Biosynthesis

The biosynthetic pathway of pachyrrhizone is a specialized branch of the well-established isoflavonoid (B1168493) pathway, which itself originates from the general phenylpropanoid pathway. The entire process involves a series of enzymatic transformations that convert primary metabolites into complex secondary compounds.

The journey begins with the amino acid phenylalanine , which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This molecule is then hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid into its corresponding CoA-thioester, p-coumaroyl-CoA. mdpi.com

The first committed step towards flavonoid synthesis is catalyzed by chalcone (B49325) synthase (CHS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a naringenin (B18129) chalcone. mdpi.com This chalcone intermediate is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756), naringenin.

From this critical juncture, the pathway diverges towards isoflavonoids through the action of isoflavone (B191592) synthase (IFS) , a key enzyme that catalyzes the aryl migration of the B-ring from position 2 to position 3 of the flavanone skeleton, forming an isoflavone. researchgate.net This isoflavonoid core structure is the direct precursor for the biosynthesis of all rotenoids, including this compound. Further modifications, such as hydroxylation, methylation, and the formation of the characteristic five-ring rotenoid structure, are carried out by a series of downstream enzymes, including methyltransferases and cytochrome P450 monooxygenases.

EnzymeAbbreviationFunction in Pathway
Phenylalanine ammonia-lyasePALConverts phenylalanine to cinnamic acid.
Cinnamate-4-hydroxylaseC4HHydroxylates cinnamic acid to form p-coumaric acid.
4-coumarate-CoA ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA.
Chalcone synthaseCHSCatalyzes the formation of the chalcone scaffold.
Chalcone isomeraseCHIIsomerizes chalcone to a flavanone.
Isoflavone synthaseIFSConverts flavanones to isoflavones, directing the pathway to rotenoid precursors.
2-hydroxyisoflavanone 4'-O-methyltransferaseHI4OMTInvolved in the methylation steps of isoflavonoid modification. researchgate.net

Identification and Characterization of Genes and Enzymes Involved in this compound Biosynthesis

The genetic underpinnings of this compound and rotenoid biosynthesis have been significantly elucidated through transcriptomic and proteomic analyses of producer organisms, such as Mirabilis himalaica and species from the Derris genus. mdpi.comresearchgate.net These studies have identified numerous differentially expressed genes (DEGs) that encode the key enzymes required for the pathway.

Research has consistently shown that genes encoding enzymes of the phenylpropanoid and flavonoid pathways are fundamental to rotenoid production. researchgate.net Among these, the gene for chalcone synthase (CHS) is frequently identified as a crucial, rate-limiting step in the biosynthesis of rotenoids. Its expression levels often correlate with the quantity of rotenoids produced.

Integrated analyses of transcriptomes and metabolomes in M. himalaica have revealed that the genes and intermediate metabolites for rotenoid biosynthesis are present in the roots, stems, and leaves, suggesting a widespread capability for synthesis throughout the plant. In Derris species, key genes implicated in the pathway include PAL, C4H, CHS, CHI, IFS, and HI4OMT. researchgate.net The identification of these genes provides a molecular toolkit for potentially engineering the production of specific rotenoids like this compound.

Gene/EnzymeSource Organism(s)Key Findings/RoleReference(s)
Chalcone synthase (CHS)Mirabilis himalaica, Derris fordiiConsidered a key rate-limiting enzyme; its gene is upregulated under conditions that induce rotenoid biosynthesis (e.g., UV-B). mdpi.com
Chalcone isomerase (CHI)Mirabilis himalaica, Derris fordiiPlays an important role in the pathway, working downstream of CHS. researchgate.net
Isoflavone synthase (IFS)Derris fordii, Derris ellipticaEssential for directing metabolic flow towards isoflavonoids, the precursors of rotenoids. researchgate.net
4-coumarate-CoA ligase (4CL)Mirabilis himalaicaGene is upregulated under UV-B radiation, corresponding with increased rotenoid synthesis. mdpi.com
Phenylalanine ammonia-lyase (PAL)Derris fordiiPlays a critical role in the initial steps of the phenylpropanoid pathway leading to rotenoids. researchgate.net

Environmental and Developmental Factors Influencing this compound Accumulation in Source Organisms

The production of this compound, like many other plant secondary metabolites, is not static but is dynamically influenced by a range of external environmental cues and internal developmental signals. These factors can significantly alter gene expression and enzymatic activity, thereby modulating the accumulation of the compound in plant tissues.

Environmental Factors:

Light: Light is a critical environmental factor that affects plant secondary metabolism. Specifically, UV-B radiation has been demonstrated to be a potent inducer of rotenoid biosynthesis in Mirabilis himalaica. mdpi.com This response is linked to the upregulation of key biosynthetic genes, including CHS and 4CL. mdpi.com

Drought Stress: Abiotic stresses such as drought can have a significant impact. Studies on M. himalaica calli have shown that drought stress, simulated by PEG6000, leads to a significant reduction in the content of rotenoids. This decrease is associated with changes in the expression of genes involved in both isoflavone biosynthesis and hormone signaling pathways, particularly those related to abscisic acid (ABA), auxin (IAA), and jasmonic acid (JA).

Temperature: Temperature is another major factor that governs the synthesis of secondary metabolites. While specific studies on this compound are limited, temperature fluctuations are known to affect enzymatic reaction rates and can trigger stress responses that alter metabolic pathways.

Developmental Factors: The accumulation of secondary metabolites is often linked to the developmental stage of the plant or specific organs. For instance, younger leaves, while being more nutritious, often possess a more robust chemical defense system compared to older leaves. In M. himalaica, the enzymes and intermediate compounds for rotenoid biosynthesis have been found in roots, stems, and leaves, although their relative concentrations may vary depending on the plant's developmental stage. The transition from vegetative growth to flowering can also trigger significant shifts in the allocation of resources towards secondary metabolite production. nih.gov

FactorSource OrganismEffect on Rotenoid/Pachyrrhizone BiosynthesisReference(s)
UV-B Radiation Mirabilis himalaicaInduces/increases accumulation. mdpi.com
Drought Stress Mirabilis himalaicaInhibits/decreases accumulation.
Plant Development GeneralAccumulation varies with tissue age and developmental stage (e.g., higher in new leaves).

Ecological Role of this compound in Plant Physiology and Defense Mechanisms (e.g., Phytoalexin Activity)

In nature, secondary metabolites like this compound often serve critical ecological functions, primarily related to plant defense. This compound is recognized as a phytoalexin , a class of low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate rapidly at sites of pathogen infection or other stresses. cd3wdproject.orgwikipedia.org

The primary role of this compound as a phytoalexin is to protect the plant from invading microorganisms. Research on yam bean (Pachyrrhizus erosus) has identified this compound as a major phytoalexin that is induced in response to fungal stress. cd3wdproject.org When plant cells recognize a pathogen, they trigger a defense response, which includes the rapid production of phytoalexins like this compound. wikipedia.org These compounds can act as toxins to the attacking organism by disrupting its metabolism, inhibiting its growth, or preventing its reproduction. wikipedia.org

This inducible defense mechanism is a key component of plant immunity. The ability of a plant to produce phytoalexins is often correlated with its resistance to specific pathogens. Therefore, the ecological significance of this compound lies in its contribution to the fitness and survival of its source organism, Pachyrrhizus erosus, by providing a potent chemical shield against microbial threats. scispace.com

Chemical Synthesis and Derivatization of Pachyrrhizone and Analogues

Total Synthesis Strategies for Pachyrrhizone and Related Rotenoids

The total synthesis of rotenoids like this compound presents a considerable challenge to synthetic chemists due to the presence of multiple stereocenters and a complex heterocyclic scaffold. Various approaches have been developed to construct the core structure and control the stereochemistry.

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis of the rotenoid scaffold reveals several key disconnection points, leading to various synthetic strategies. A common approach involves the construction of the chromanone or chromone (B188151) ring system first, followed by the formation of the B/C ring junction.

A general retrosynthetic approach for rotenoids might start by disconnecting the tetracyclic core back to a key isoflavone (B191592) intermediate. For instance, a strategy could involve the reaction of a 2'-hydroxyisoflavone with a one-carbon entity to introduce the C-6 carbon, mimicking the biosynthetic pathway. This leads to the formation of a vinylcoumaranone, which can then be rearranged to form the rotenoid skeleton.

Key intermediates in many rotenoid syntheses include:

2'-Hydroxyisoflavones: These serve as crucial precursors for the construction of the B/C ring system.

Propargyl Ethers: These are used to build the acetylenic alcohol precursors which are then oxidized to acetylenic ketones. iiste.org

Epoxyketones: These can be derived from precursors like D-araboascorbic acid and are pivotal in strategies involving stereospecific rearrangements.

Iodoarylchromenes: These are utilized in radical cyclization approaches to form the tetracyclic system.

One notable total synthesis of (±)-pachyrrhizone was reported in 1973, highlighting the early efforts in this field. oup.comtandfonline.com More recent strategies often employ advanced catalytic methods to improve efficiency and stereocontrol.

Stereochemical Control in Asymmetric Synthesis

The biological activity of rotenoids is often dependent on their absolute stereochemistry, making enantioselective synthesis a critical goal. nih.govresearchgate.net For example, the natural (-)-deguelin is significantly more active than its unnatural enantiomer. nih.gov The key challenge lies in controlling the stereocenters, particularly at the C-6a and C-12a positions of the cis-fused ring system.

Several strategies have been employed to achieve stereochemical control:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, D-araboascorbic acid has been used as a chiral precursor to an epoxyketone intermediate in the synthesis of (-)-rotenone and (-)-deguelin.

Asymmetric Catalysis: This is a powerful method for establishing stereocenters. For example, a thiourea-catalyzed intramolecular cyclization has been successfully used to control the C13a stereocenter in the enantioselective total synthesis of deguelin. nih.govresearchgate.net N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution has also been employed for the concise construction of the cis-fused tetrahydrochromeno[3,4-b]chromene core of rotenoids. researchgate.netresearchgate.net

Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct a diastereoselective reaction, after which the auxiliary is removed. wikipedia.org

Stereospecific Reactions: Reactions that proceed with a defined stereochemical outcome are valuable. A platinum-catalyzed 6-endo-hydroarylation reaction has been a key step in the stereoselective synthesis of rotenone. Similarly, stereospecific, group-selective 1,2-rearrangements of epoxy alcohols have been featured in a general synthetic approach to rotenoids.

Semi-Synthetic Approaches from Precursors or Related Natural Products

Semi-synthesis, which starts from a readily available natural product, offers an alternative and often more practical route to desired analogues. Given that some rotenoids, like rotenone, are abundant in nature, they serve as excellent starting materials for the synthesis of other, less accessible rotenoids.

For example, (-)-deguelin has been semi-synthesized from rotenone. This approach can be advantageous as the starting material already possesses the correct absolute stereochemistry, simplifying the synthetic challenge. Following biosynthetic pathways, (-)-rot-2′-enonic acid, obtained from the hydrogenation of (-)-rotenone, can be epoxidized and converted into (-)-dalpanol, a precursor to (-)-rotenone. The semi-synthesis of paclitaxel (B517696) from a biosynthetic intermediate is a well-known example of this strategy's power.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Investigations

To explore the relationship between the chemical structure of this compound and its biological activity (Structure-Activity Relationship, SAR), chemists design and synthesize a variety of analogues. This involves systematically modifying different parts of the this compound molecule and evaluating the impact on its biological effects. Derivatization is a key technique in this process, involving the chemical modification of the parent molecule. numberanalytics.comresearchgate.net

Key modifications in the synthesis of this compound analogues might include:

Alterations to the E-ring: The furan (B31954) or pyran ring (E-ring) and its substituents are common targets for modification.

Changes in the A-ring substitution pattern: The number and position of methoxy (B1213986) or hydroxy groups on the A-ring can be varied.

Modification of the B/C ring junction: While more challenging, altering the stereochemistry or substitution at the B/C ring junction can provide valuable SAR data.

Introduction of different functional groups: Halogens, alkyl groups, or other functionalities can be introduced at various positions to probe their effect on activity.

The synthesis of these analogues often follows similar routes to the total synthesis of the natural product, but with modified starting materials or reagents. For example, a series of new rotenoids were prepared using a modified version of the Pastine and Sames synthetic approach, starting with different propargylic ethers to introduce variability. iiste.org

Reaction Mechanisms and Novel Synthetic Methodologies for Rotenoid Scaffolds

The development of novel synthetic methodologies is crucial for the efficient and stereoselective synthesis of complex molecules like this compound. Understanding the reaction mechanisms is key to optimizing existing methods and designing new ones.

Several novel methods and mechanistic insights have been applied to rotenoid synthesis:

Radical Cyclizations: Intramolecular radical arylation has been shown to be an efficient method for constructing the tetracyclic rotenoid core.

Palladium-Catalyzed Reactions: Palladium catalysis has been employed in various ways, including domino processes involving Sonogashira coupling followed by aminopalladation and reductive elimination.

N-Heterocyclic Carbene (NHC) Catalysis: As mentioned earlier, NHC-catalyzed benzoin (B196080) cyclization provides a modular and enantioselective route to the rotenoid core. researchgate.net

Photobiocatalysis: This emerging field combines the selectivity of enzymes with the power of photochemistry, offering new possibilities for sustainable and efficient synthesis. nih.gov

Flow Chemistry: Multi-step continuous-flow synthesis can improve the efficiency and scalability of complex synthetic sequences.

Molecular and Cellular Pharmacology of Pachyrrhizone

In Vitro Modulatory Effects on Enzyme Systems and Specific Molecular Targets

Mitochondrial Complex I Inhibition and Bioenergetic Perturbations

Pachyrrhizone, a rotenoid compound, is structurally related to rotenone, a well-known inhibitor of mitochondrial complex I. This complex is the first and largest enzyme in the mitochondrial electron transport chain, playing a crucial role in cellular energy production (ATP) through oxidative phosphorylation. mdpi.com Inhibition of complex I disrupts the electron flow, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). This disruption of cellular bioenergetics can trigger various downstream cellular events, including metabolic shifts and cell death pathways. mdpi.com

The inhibition of mitochondrial complex I is a recognized mechanism for the cytotoxic effects of certain compounds against cancer cells. mdpi.com By targeting the energy metabolism of rapidly proliferating cancer cells, these inhibitors can induce cell death. mdpi.com The metabolic shift towards glycolysis, often observed in cancer cells (the Warburg effect), can be further exploited by complex I inhibitors, which force the cells to rely even more heavily on this less efficient energy production pathway. mdpi.com

Inhibition Profiles against Other Enzymes (e.g., PTP1B, Neuraminidase, α-Glycosidase, Fatty Acid Amide Hydrolase)

Beyond its potential effects on mitochondrial respiration, this compound and related isoflavonoids have been investigated for their inhibitory activity against a range of other enzymes.

Protein Tyrosine Phosphatase 1B (PTP1B): Some isoflavonoids isolated from plants have demonstrated inhibitory activity against PTP1B. science.gov PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition is considered a therapeutic target for type 2 diabetes and obesity. Studies on related compounds suggest that the isoflavonoid (B1168493) scaffold is a promising starting point for the development of PTP1B inhibitors. science.gov

Neuraminidase: Neuraminidase is a key enzyme for the release of newly formed influenza virus particles from infected host cells. nih.gov Inhibition of this enzyme is a primary strategy for antiviral therapy against influenza. nih.gov Rotenoids, the class of compounds to which this compound belongs, have been reported to exhibit neuraminidase inhibitory activity.

α-Glucosidase: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels, making it a target for the management of type 2 diabetes. rsc.org Various natural compounds, including flavonoids, have shown significant α-glucosidase inhibitory activity.

Fatty Acid Amide Hydrolase (FAAH): While direct inhibitory studies of this compound on FAAH are not extensively documented in the provided results, the exploration of natural compounds for their effects on various enzymatic systems is an active area of research.

Table 1: In Vitro Enzyme Inhibition by this compound and Related Compounds

Enzyme TargetCompound ClassObserved EffectPotential Therapeutic Relevance
Mitochondrial Complex IRotenoidInhibition, disruption of bioenergeticsAnticancer mdpi.com
PTP1BIsoflavonoidInhibitionType 2 Diabetes, Obesity science.gov
NeuraminidaseRotenoidInhibitionAntiviral (Influenza)
α-GlucosidaseFlavonoidInhibitionType 2 Diabetes

Cellular Mechanistic Investigations in Preclinical Models

Antiproliferative and Cytotoxic Mechanisms in Cancer Cellular Models (e.g., Apoptosis Induction, Cell Cycle Modulation)

This compound has been shown to possess antiproliferative and cytotoxic effects in various cancer cell models. The primary mechanisms underlying these effects involve the induction of apoptosis and modulation of the cell cycle.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. this compound, like other cytotoxic agents, can trigger apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, which is activated by cellular stress, including the disruption of mitochondrial function caused by complex I inhibition. mdpi.com Key events in apoptosis include the release of cytochrome c from the mitochondria, activation of caspases (a family of proteases that execute cell death), and ultimately, the dismantling of the cell. The modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical aspect of this process.

Cell Cycle Modulation: The cell cycle is a tightly regulated process that governs cell division. Cancer is characterized by dysregulation of the cell cycle, leading to incessant proliferation. Some anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phases), preventing cancer cells from dividing. mdpi.com This can provide an opportunity for DNA repair mechanisms to be activated or for the cell to be directed towards apoptosis. For instance, some phytochemicals can modulate the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).

Table 2: Antiproliferative and Cytotoxic Mechanisms of this compound in Cancer Cells

MechanismKey Cellular Events
Apoptosis InductionMitochondrial dysfunction, caspase activation, modulation of Bcl-2 family proteins. mdpi.com
Cell Cycle ModulationArrest at specific checkpoints (e.g., G1, S, G2/M), modulation of cyclins and CDKs. mdpi.com

Anti-inflammatory Mechanisms in Macrophage and Other Inflammatory Cellular Models (e.g., Signaling Pathway Modulation)

This compound has demonstrated potential anti-inflammatory effects in cellular models, particularly in macrophages. Macrophages are key immune cells that play a central role in both the initiation and resolution of inflammation. They can be polarized into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes depending on the microenvironment.

The anti-inflammatory actions of this compound are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response. These pathways include:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6. mdpi.com Inhibition of NF-κB activation is a common mechanism for the anti-inflammatory effects of many natural compounds. mdpi.com

MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK family of proteins (including ERK, JNK, and p38) is involved in a wide range of cellular processes, including inflammation. Modulation of MAPK signaling can affect the production of inflammatory mediators.

By modulating these pathways, this compound can potentially suppress the production of pro-inflammatory cytokines and promote a shift towards an anti-inflammatory M2 macrophage phenotype, which is involved in tissue repair and the resolution of inflammation.

Antimicrobial and Antiviral Action Mechanisms in Microbial and Viral Cultures

This compound belongs to the rotenoid class of compounds, which have been reported to exhibit antimicrobial and antiviral activities. researchgate.net

Antimicrobial Action: The antimicrobial mechanisms of natural compounds like this compound can be multifaceted. One common mechanism is the disruption of the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. Another potential mechanism is the inhibition of essential microbial enzymes or cellular processes, such as energy metabolism.

Antiviral Action: The antiviral activity of this compound and related compounds has been noted, particularly against Herpes Simplex Virus (HSV). science.govresearchgate.net The mechanisms of antiviral action can vary depending on the virus. For enveloped viruses like HSV, compounds can interfere with viral entry into host cells, inhibit viral replication enzymes, or disrupt the assembly and release of new virus particles. nih.gov For instance, the inhibition of neuraminidase by related rotenoids is a clear example of targeting a specific viral enzyme to prevent viral spread.

Antioxidant Effects and Redox Homeostasis Modulation in Cellular Systems

This compound is a polyphenolic compound belonging to the rotenoid class, a group of molecules known for their complex interactions with cellular redox systems. While direct and extensive studies on the antioxidant effects of isolated this compound are limited, research on extracts from its source plant, Pachyrrhizus erosus, and on related rotenoid compounds provides significant insight into its potential mechanisms.

Extracts of P. erosus have demonstrated notable antioxidant properties. The antioxidant activity of the plant may be linked to its constituent polyphenolic compounds, which can act as metal chelators. mdpi.com By chelating metal ions such as Fe²⁺, these compounds can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems. mdpi.com Furthermore, in vivo studies involving preparations containing P. erosus have shown a decrease in the oxidative stress marker malondialdehyde (MDA) and an increase in the activity of the endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD). mdpi.com

The broader class of rotenoids, including the well-studied compound Rotenone, exhibits a dual role in redox homeostasis, capable of acting as both pro-oxidants and antioxidants. The pro-oxidant effect is famously linked to the inhibition of mitochondrial complex I in the electron transport chain. This inhibition disrupts cellular respiration, leading to an overproduction of reactive oxygen species (ROS) and inducing oxidative stress, a mechanism often used to model Parkinson's disease in experimental settings.

Conversely, many flavonoids and some rotenoids can exert protective antioxidant effects. These mechanisms include direct scavenging of free radicals, enhancement of endogenous antioxidant defenses, and modulation of signaling pathways involved in cellular stress responses. gssiweb.org For instance, certain flavonoids have been shown to restore levels of crucial antioxidants like glutathione (B108866) (GSH), catalase (CAT), and SOD in models of rotenone-induced toxicity. Given this compound's structure, it may participate in similar protective pathways, although specific experimental validation is required.

Table 1: Potential Redox-Modulating Mechanisms of Rotenoids

Mechanism Type Specific Action Consequence Relevant Compounds
Pro-oxidant Inhibition of Mitochondrial Complex I Increased ROS production, ATP depletion, oxidative stress. Rotenone
Antioxidant Direct Radical Scavenging Neutralization of free radicals like superoxide and peroxyl radicals. Isoflavonoids, some Rotenoids
Antioxidant Metal Ion Chelation Inhibition of the Fenton reaction, reducing hydroxyl radical formation. mdpi.com Polyphenols from P. erosus
Antioxidant Upregulation of Endogenous Enzymes Increased activity of SOD, CAT, GPx to process ROS. mdpi.com Flavonoids, P. erosus extracts

Neurobiological Mechanisms in In Vitro and Ex Vivo Brain Models (e.g., Central Nervous System Depressant Effects)

The seeds of Pachyrrhizus erosus, a primary source of this compound, have a history of use in folk medicine for treating insomnia. stuartxchange.org This traditional application has prompted scientific investigation into the central nervous system (CNS) depressant properties of the plant's extracts. While studies on isolated this compound are scarce, research on crude extracts provides a strong basis for its neuropharmacological potential.

Pharmacological evaluations of ethanolic and chloroform (B151607) extracts from P. erosus seeds in animal models have demonstrated significant CNS depressant effects. researchgate.net These effects include a reduction in spontaneous locomotor activity, impaired muscle coordination (muscle relaxation), and notable anti-anxiety and anti-aggressive behaviors. researchgate.net Furthermore, the extracts were found to potentiate pentobarbitone-induced sleep, which suggests a sedative-hypnotic action. researchgate.net These activities are attributed to the complex mixture of constituents, including rotenoids, flavonoids, and phenylfuranocoumarin derivatives. researchgate.net

The precise molecular mechanisms by which this compound or other compounds from P. erosus exert these effects have not been fully elucidated in in vitro or ex vivo models like primary neuronal cultures or brain slices. However, the observed phenomenological effects are characteristic of CNS depressants. Many such drugs achieve their effects by modulating neurotransmitter systems, most commonly by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. This leads to a general quieting of neural activity, resulting in sedation, anxiolysis, and muscle relaxation. While it is plausible that this compound could interact with the GABAergic system, direct experimental evidence from neuronal models is needed for confirmation.

Table 2: CNS Depressant Activities of Pachyrrhizus erosus Seed Extract in Animal Models

Activity Studied Observation Implied CNS Effect Reference(s)
Locomotor Activity Decreased frequency and amplitude of movements Sedation , researchgate.net,
Muscle Coordination (Rotorod/Inclined Plane) Reduced motor coordination and muscle tone Muscle Relaxation researchgate.net,
Pentobarbitone-Induced Sleep Potentiation of sleep duration Sedative-Hypnotic , researchgate.net
Anti-Anxiety (Elevated Plus Maze) Increased time spent in open arms Anxiolytic researchgate.net,
Anti-Aggressive Behavior Reduction in aggressive episodes Anti-aggressive researchgate.net,

Receptor Interactions and Binding Affinities Analysis

The characterization of a compound's interaction with specific protein receptors is fundamental to understanding its pharmacological mechanism. This is typically achieved through receptor binding assays, which quantify the affinity of a ligand for its target, often expressed as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC₅₀), or the inhibitory constant (Ki). contractlaboratory.com

Currently, there is a lack of published studies detailing receptor binding assays performed with isolated this compound. Consequently, its binding affinities for specific CNS or other receptors remain unknown.

However, based on the pharmacological profile of P. erosus seed extracts, some researchers have put forward hypotheses. The observation of both anti-anxiety and anti-aggressive effects in mice led to the speculation that active components in the extract might interact with serotonin (B10506) 5-HT1A receptors, as antagonists of this receptor are known to produce similar behavioral outcomes. This remains a plausible but unverified hypothesis that requires rigorous testing through direct binding studies with this compound and other isolated constituents. Future research employing radioligand or fluorescence-based binding assays against a panel of CNS receptors (e.g., GABA-A, serotonin, dopamine) would be essential to deconstruct the molecular pharmacology of this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools in medicinal chemistry. japsonline.com They aim to correlate the chemical structure of compounds with their biological activity, guiding the design of more potent and selective molecules. To date, specific SAR or QSAR analyses for this compound have not been reported in the scientific literature. However, studies on structurally related isoflavonoids provide a framework for how such analyses could be applied.

A pharmacophore is an abstract representation of the key steric and electronic features a molecule must possess to exert a specific biological effect. While a validated pharmacophore model for this compound is not available, analysis of related isoflavonoids highlights potentially important structural determinants.

QSAR models are built using mathematical equations that relate biological activity to calculated physicochemical properties known as molecular descriptors. These descriptors can encode information about a molecule's topology, geometry, and electronic properties.

Although no QSAR model exists for this compound, studies on other flavonoids have identified descriptors that successfully predict activity. nih.gov These models can serve as a template for future work on this compound. A robust QSAR model for this compound and its analogues could predict activities like CNS depression or antioxidant capacity, thereby accelerating the discovery of new lead compounds.

Table 3: Examples of Molecular Descriptors Used in QSAR Models of Related Flavonoid Compounds

Descriptor Class Example Descriptor Information Encoded Relevance from Literature (Isoflavonoids/etc.)
Electronic Dipole Moment Polarity and charge distribution of the molecule. Correlates with immunomodulatory activity. nih.gov
Steric/Topological Molar Refractivity Molecular volume and polarizability. Found to correlate with immunomodulatory activity. nih.gov
Topological Molecular Connectivity Index (e.g., ²χv) Degree of branching in the molecular skeleton. Identified as a key parameter for antimicrobial activity. japsonline.com
Shape Kier's Shape Index (e.g., kα3) Describes the 3D shape of the molecule. Important for predicting antimicrobial activity. japsonline.com
Thermodynamic Steric Energy Strain energy of a given conformation. Correlates with immunomodulatory activity. nih.gov

Note: This table presents descriptors found to be significant for other compound classes and serves as an example of what could be explored for this compound. It does not represent a QSAR model for this compound itself.

The principles of SAR dictate that targeted modifications to a molecule's structure can profoundly alter its biological activity. japsonline.com By systematically altering functional groups, medicinal chemists can optimize a compound for enhanced potency and selectivity while minimizing off-target effects.

For isoflavonoids, studies have shown that adding basic side chains at various positions can transform them into potent modulators of multidrug resistance in cancer cells. The flexibility and stereochemistry of the C-ring in isoflavans (a reduced form of isoflavones) have been shown to be important for their inhibitory activity against lipoxygenase enzymes. tandfonline.com

Applying these principles to this compound, several modifications could be envisioned to probe its SAR:

Aromatic Ring Substitution: Modifying the number and position of methoxy (B1213986) groups could impact metabolic stability and receptor interactions. Replacing them with hydroxyl groups could enhance antioxidant potential.

Furan (B31954) Ring Modification: Opening or altering the fused furan ring would drastically change the molecule's shape and rigidity, likely affecting its biological profile.

Stereochemistry: As a chiral molecule, the stereochemistry of this compound is likely crucial for its activity. Synthesizing and testing its different stereoisomers would be a critical step in any drug development program.

Such studies would be instrumental in defining the precise structural requirements for this compound's biological effects and in developing analogues with improved therapeutic profiles.

Preclinical Pharmacokinetic and Metabolic Studies of Pachyrrhizone

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling in Cellular and Subcellular Systems

In vitro ADME studies are crucial for predicting a compound's behavior in a living organism. These tests assess properties like intestinal absorption, metabolic stability, and potential for drug-drug interactions.

Absorption: The Caco-2 cell permeability assay is a standard method to predict human intestinal absorption. These cells, derived from human colorectal carcinoma, form a monolayer that mimics the intestinal epithelial barrier. The rate at which a compound crosses this monolayer, known as the apparent permeability coefficient (Papp), is measured. A high Papp value suggests good absorption. Currently, no published studies provide Papp values for pachyrrhizone.

Metabolism: The metabolic stability of a compound is often first assessed using liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs). In these assays, the compound is incubated with microsomes, and its disappearance over time is measured to determine parameters like half-life (t½) and intrinsic clearance (CLint). This information helps predict how quickly the drug will be cleared by the liver. Specific data on the metabolic stability of this compound in human or animal liver microsomes is not available in the reviewed literature.

Distribution: Plasma protein binding is another critical parameter, as only the unbound fraction of a drug is typically active and available for metabolism and excretion. This is usually determined through methods like equilibrium dialysis or ultrafiltration. No data on the plasma protein binding percentage for this compound could be located.

In Vivo Pharmacokinetic Assessment in Animal Models

Animal models, such as rats and mice, are essential for understanding how a compound is absorbed, distributed, and eliminated in a whole organism. These studies involve administering the compound and then measuring its concentration in blood plasma and other tissues over time to determine key pharmacokinetic parameters.

Commonly reported parameters include:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC (Area Under the Curve): Total drug exposure over time.

t½ (Half-life): Time for the plasma concentration to decrease by half.

Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation.

Despite the importance of these studies, no specific reports detailing the Cmax, Tmax, AUC, half-life, or oral bioavailability of this compound in any animal model were found. Furthermore, there is no available information on the tissue distribution or the primary routes of excretion (e.g., urine, feces) for this compound.

Identification and Characterization of Metabolites and Metabolic Pathways in Biological Systems

Drug metabolism typically occurs in two phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent compound, often mediated by CYP enzymes. Phase II reactions involve conjugation, where an endogenous molecule (like glucuronic acid) is attached to the compound, increasing its water solubility and facilitating excretion.

Studies on the chemical constituents of Pachyrhizus erosus seeds have identified several related rotenoids, including dolineone, 12a-hydroxydolineone, and 12a-hydroxythis compound. The presence of 12a-hydroxythis compound suggests that hydroxylation is a potential metabolic pathway for this compound. However, no studies have confirmed that 12a-hydroxythis compound is a direct metabolite of this compound biotransformation in a biological system. Detailed profiling of this compound's metabolites in plasma, urine, or feces from animal models, and identification of the specific enzymes responsible for their formation, has not been reported.

Interaction with Drug Transporters and Xenobiotic-Metabolizing Enzymes

Understanding a compound's potential to interact with drug transporters and metabolizing enzymes is critical for predicting drug-drug interactions.

Drug Transporters: Membrane transporters like P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP) can actively pump drugs out of cells, affecting absorption and distribution. In vitro assays, often using Caco-2 cells or other specialized cell lines, can determine if a compound is a substrate or an inhibitor of these transporters. An efflux ratio greater than two in a bidirectional Caco-2 assay typically indicates that a compound is subject to active efflux. No specific data exists to confirm whether this compound is a substrate or inhibitor of major drug transporters.

Xenobiotic-Metabolizing Enzymes: Compounds can inhibit or induce the activity of CYP enzymes, leading to altered metabolism of co-administered drugs. For example, inhibition of a CYP enzyme can lead to toxic accumulation of another drug cleared by that enzyme. Standard assays measure the IC50 value, which is the concentration of a compound required to inhibit 50% of an enzyme's activity. Similarly, interactions with Phase II enzymes like UDP-glucuronosyltransferases (UGTs) are also important. There is no published information regarding the inhibitory or inductive potential of this compound on any CYP or UGT isoforms.

Pachyrrhizone As a Lead Compound in Biomedical Research

Strategic Development as a Research Tool and Chemical Probe for Biological Systems

A lead compound is a chemical entity with promising biological activity that acts as a starting point for drug development. Pachyrrhizone's inherent biological activities make it a valuable tool for investigating complex biological systems. In biomedical research, chemical probes are essential for dissecting cellular pathways and validating new drug targets. olemiss.edu These small molecules are designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a controlled manner.

The development of this compound as a chemical probe involves synthesizing derivatives that can be used to explore its mechanism of action and identify its molecular targets. olemiss.edu This process can help to elucidate the relationship between a specific molecular target and the broader biological effects of modulating that target. While a compound must exhibit high affinity and selectivity to be formally classified as a chemical probe, the exploration of compounds like this compound with potential therapeutic interest is crucial and might otherwise be overlooked if adhering to strict definitions.

Potential for Scaffold Derivatization and Optimization in Early-Stage Drug Discovery Programs

The core structure of this compound, its "scaffold," provides a foundation for the creation of a diverse library of new compounds through a process called scaffold derivatization. In early-stage drug discovery, medicinal chemists modify the lead compound's scaffold to improve its potency, selectivity, and pharmacokinetic properties. This process, known as lead optimization, is a critical step in transforming a promising hit into a viable drug candidate.

The goal of scaffold derivatization is to generate novel molecules with improved characteristics while retaining the key structural features responsible for the desired biological activity. This can involve various chemical reactions, such as oxidation, reduction, or hydrolysis, to introduce new functional groups and explore the structure-activity relationship (SAR). The process of "scaffold hopping," where the core structure is replaced with a chemically different one that maintains similar biological activity, is another strategy employed to overcome issues with the original scaffold or to explore new chemical space. This is particularly important for natural products, where derivatization can address challenges related to their physicochemical properties and toxicity.

Application of Computational Approaches in Lead Optimization (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods are integral to modern drug discovery and play a significant role in the lead optimization of compounds like this compound. These approaches accelerate the process by predicting how a molecule will interact with its biological target, thus guiding the design of more effective derivatives.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like a this compound derivative) when bound to a receptor (a protein target). mdpi.comdovepress.com By simulating the binding process, researchers can estimate the strength of the interaction (binding affinity) and identify key interactions that contribute to the compound's activity. mdpi.com This information is invaluable for designing new analogs with improved binding characteristics. While rigid docking, which treats the protein as a fixed entity, is common, flexible docking methods that account for protein movement can provide more accurate predictions. dovepress.com

Other computational tools used in lead optimization include:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models to correlate the chemical structure of a compound with its biological activity, helping to predict the activity of new molecules.

Pharmacophore Modeling: This technique identifies the essential three-dimensional features of a molecule required for its biological activity, guiding the design of new compounds with similar properties.

Interactive Table: Computational Approaches in this compound Lead Optimization

Computational TechniqueApplication in Lead Optimization of this compoundKey Insights Provided
Molecular Docking Predicts the binding mode and affinity of this compound derivatives to their target proteins. mdpi.comIdentifies key amino acid interactions, guides the design of more potent analogs. mdpi.com
Molecular Dynamics (MD) Simulations Assesses the stability of the this compound-protein complex over time. Reveals conformational changes, validates the stability of the binding pose.
QSAR Establishes a mathematical relationship between the structure of this compound analogs and their biological activity. Predicts the activity of novel, unsynthesized derivatives, saving time and resources.
Pharmacophore Modeling Defines the essential structural features of this compound required for its biological effect. Facilitates virtual screening of compound libraries to find new scaffolds with similar activity.

Intellectual Property and Patent Landscape Surrounding this compound and its Chemically Modified Derivatives

The development of new drugs from lead compounds like this compound is a long and expensive process, making intellectual property (IP) protection crucial for pharmaceutical innovation. Patents are the primary form of IP protection for new inventions, including novel chemical compounds and their therapeutic uses.

A patent grants the inventor exclusive rights to their invention for a limited period, preventing others from making, using, or selling it without permission. This allows pharmaceutical companies to recoup their research and development costs and incentivizes further innovation. The patent landscape for this compound and its derivatives would include patents covering:

New chemical entities: Novel derivatives of this compound with improved properties.

New therapeutic uses: The application of this compound or its analogs for treating specific diseases.

Methods of synthesis: New and efficient ways to produce this compound and its derivatives.

The process of obtaining a patent involves filing an application with a national or regional patent office. The invention must be new, non-obvious, and useful to be granted a patent. The World Intellectual Property Organization (WIPO) facilitates the international protection of IP.

While specific patents for this compound derivatives are not extensively detailed in the provided search results, it is mentioned in a patent application (WO2008100977A2), indicating its relevance in the broader patent landscape of natural products and their therapeutic applications. google.com Any successful drug development program originating from this compound would undoubtedly involve a robust patent strategy to protect the resulting innovations.

Future Research Directions and Translational Perspectives

Exploration of Unexplored Biological Activities and Elucidation of Remaining Mechanistic Gaps

Current knowledge of pachyrrhizone's bioactivities is still in its nascent stages. Although identified as a constituent in plants like Pachyrhizus erosus, comprehensive screening of its pharmacological effects is limited. Future investigations should systematically explore a wider range of biological activities. For instance, while some related isoflavonoids exhibit phytoestrogenic properties, further studies are required to determine if this compound shares these effects and to understand the underlying molecular mechanisms.

A significant gap exists in the understanding of how this compound exerts its known effects at a molecular level. For example, while its antifungal activity has been noted, the precise cellular targets and pathways it disrupts in fungal organisms are not well-defined. Future research should employ advanced molecular biology and biochemical techniques to identify protein targets, signaling pathway modulation, and gene expression changes induced by this compound. Closing these mechanistic gaps is crucial for predicting its efficacy and potential side effects. A comprehensive review of the existing literature suggests that while numerous phytochemicals have been isolated from Pachyrhizus erosus, well-defined clinical studies to establish the biological properties of individual compounds like this compound are largely lacking.

Development of Advanced Synthetic Methodologies for Efficient Access to Diverse this compound Analogues

The natural abundance of this compound can be variable, making reliance on extraction from plant sources for large-scale research and potential future applications impractical. While a total synthesis of (±)-pachyrrhizone has been reported, developing more efficient and scalable synthetic routes is a critical future objective. Furthermore, the synthesis of structural analogues is paramount for establishing structure-activity relationships (SAR).

Future synthetic efforts should focus on:

Stereoselective Synthesis: Developing methods to selectively synthesize specific stereoisomers of this compound to evaluate their individual biological activities.

Combinatorial Chemistry: Utilizing combinatorial approaches to generate a library of this compound analogues with modifications at various positions of the isoflavonoid (B1168493) core. This would facilitate a more rapid and systematic exploration of the chemical space around the this compound scaffold.

Green Chemistry Approaches: Incorporating principles of green chemistry to create more environmentally friendly and sustainable synthetic processes.

By creating a diverse collection of analogues, researchers can identify compounds with improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of optimized therapeutic leads.

Application of Systems Biology and Omics Approaches to Elucidate Broader Biological Impacts and Network Perturbations

To gain a holistic understanding of this compound's biological effects, future research must move beyond single-target investigations and embrace a systems-level perspective. Systems biology, which integrates various "omics" data, can reveal the complex network of interactions through which a compound like this compound influences cellular function.

Key approaches include:

Transcriptomics: Using techniques like RNA-sequencing to analyze how this compound alters the global gene expression profile of cells or organisms. This can provide clues about the pathways and biological processes it affects.

Proteomics: Employing mass spectrometry-based methods to study changes in the proteome (the entire set of proteins) in response to this compound treatment. This can help in identifying direct protein targets and downstream signaling cascades.

Metabolomics: Analyzing the global metabolic profile to understand how this compound perturbs cellular metabolism.

By integrating these multi-omics datasets, researchers can construct comprehensive models of this compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers for its activity. This approach is particularly valuable for understanding the subtle, network-level dysfunctions that underlie complex diseases.

Sustainable Production and Biotechnological Approaches for this compound and Related Compounds

As interest in this compound and other isoflavonoids grows, developing sustainable and economically viable production methods is essential. researchgate.net Over-reliance on harvesting from natural plant sources is often unsustainable and can be affected by geographical and environmental factors. Biotechnological approaches offer a promising alternative for the consistent and scalable production of these valuable compounds.

Future research in this area should focus on:

Metabolic Engineering: Engineering microorganisms like Saccharomyces cerevisiae (yeast) or Escherichia coli to produce this compound de novo from simple sugars. This involves introducing and optimizing the biosynthetic pathway genes responsible for isoflavonoid production.

Plant Cell Cultures: Developing and optimizing plant cell suspension cultures of species like Pachyrhizus erosus for the production of this compound in bioreactors. This method allows for controlled production conditions and can lead to higher yields compared to traditional agriculture.

Synthetic Biology: Utilizing advanced synthetic biology tools to design and construct novel biosynthetic pathways for the production of this compound and its analogues, potentially leading to compounds with enhanced properties.

These biotechnological strategies not only provide a more sustainable and reliable supply chain but also align with the principles of a circular bioeconomy, where renewable resources are used to create high-value products.

Q & A

Q. How should researchers address conflicting results in this compound’s antioxidant vs. pro-oxidant effects?

  • Methodological Answer : Context-dependent effects may arise from redox potential of the cellular environment. Use redox-sensitive probes (e.g., DCFH-DA) in controlled oxygen environments. Compare results across multiple cell types and include ROS scavengers (e.g., NAC) as mechanistic controls. Transparently report experimental conditions (pH, serum concentration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.